Adriamycin aglycone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6,7,9,11-tetrahydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O9/c1-30-11-4-2-3-8-14(11)20(28)16-15(17(8)25)18(26)9-5-21(29,12(24)7-22)6-10(23)13(9)19(16)27/h2-4,10,22-23,26-27,29H,5-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBZGBXXTIGCACK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(=O)C3=C(C4=C(CC(CC4O)(C(=O)CO)O)C(=C3C2=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24385-10-2 | |
| Record name | (8S,10S)-6,8,10,11-Tetrahydroxy-8-(hydroxyacetyl)-1-methoxy- 7,8,9,10-tetrahydrotetracen-5,12-dion | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic and Biosynthetic Pathways of Adriamycin Aglycone
Biosynthesis of the Anthracyclinone Scaffold
Anthracyclines, including doxorubicin (B1662922), are a class of tetracyclic aromatic polyketides primarily produced by Streptomyces species, a type of soil-dwelling actinobacteria. The biosynthesis of their core anthracyclinone scaffold is a multi-step enzymatic process.
Polyketide Synthase II (PKS-II) Mechanism
The anthracyclinone scaffold is synthesized via the Type II Polyketide Synthase (PKS-II) pathway. Unlike Type I PKS systems, Type II PKSs are composed of discrete, monofunctional proteins that act iteratively. The minimal PKS complex essential for polyketide assembly typically consists of an acyl carrier protein (ACP), a ketosynthase (KSα), and a chain length factor (CLF or KSβ).
The biosynthesis initiates with a starter unit, which for daunorubicin (B1662515) and doxorubicin is a three-carbon propionyl group derived from propionyl-CoA. This starter unit is loaded onto the ACP. Subsequently, iterative elongation cycles occur through sequential decarboxylative condensations of two-carbon units derived from malonyl-CoA extender units. The growing polyketide chain remains covalently bound to the ACP as a thioester. The KSα domain catalyzes the carbon-carbon bond formation, while the CLF (KSβ) plays a role in determining the final carbon chain length of the polyketide.
Key Enzymatic Steps and Genetic Control
The biosynthesis of the anthracyclinone scaffold, such as ε-rhodomycinone (a precursor to daunorubicinone), involves a series of precisely orchestrated enzymatic reactions. The process begins with the condensation of one propionyl-CoA starter unit and nine malonyl-CoA units, leading to the formation of a 21-carbon decaketide chain.
Key enzymes and their genetic control in this pathway include:
Decaketide Formation: Enzymes produced by genes such as dpsA (3-oxoacyl ACP synthase), dpsB and dpsC (ketosynthases), dpsD (acyltransferase), and dpsG (acyl carrier protein) facilitate the assembly of the decaketide compound.
Ketoreduction and Cyclization: The dpsE gene encodes a ketoreductase that carries out the ketoreduction of the decaketide. Subsequent aldol (B89426) condensation and ring cyclization steps are catalyzed by enzymes encoded by dpsF and dpsY, leading to a 12-deoxy alkanoic acid intermediate.
Anthracyclinone Ring Formation: Further modifications involve enzymes like dnrD, a cyclase that forms a 7-oxo moiety. This moiety is then reduced to a hydroxy group of ε-rhodomycinone by dnrH (aklaviketone reductase) and dnrF (hydroxylase).
Molecular and Cellular Mechanisms of Adriamycin Aglycone Action
Nucleic Acid Interactions
DNA Adduct Formation
Reductively Activated Quinone-Methide Adducts
Adriamycin aglycone, or aglycone quinone-methide, has been proposed as an alkylating intermediate in the formation of DNA adducts aacrjournals.orgpsu.eduresearchgate.net. Early studies examining Adriamycin's capacity to form DNA adducts suggested that alternative reductive activation systems could lead to the formation of aglycone quinone-methide or C-7-centered radical species as alkylating intermediates aacrjournals.orgpsu.edu. These intermediates are distinct from formaldehyde-mediated adducts, which retain the daunosamine (B1196630) sugar aacrjournals.orgpsu.edu. The formation of these adducts often requires a reducing agent, such as dithiothreitol (B142953) (DTT), β-mercaptoethanol, or glutathione (B108866), with maximal adduct formation observed at higher concentrations of DTT capes.gov.brnih.gov. Adducts can also form with a xanthine (B1682287) oxidase/NADH reducing system, showing increased formation with increasing NADH capes.gov.brnih.gov. The process is temperature-dependent, with a significant increase in adducts at 40-50°C compared to 10°C, and optimal at pH 7 capes.gov.brnih.gov. Adduct formation is predominantly associated with guanine (B1146940) residues in both double-stranded (dsDNA) and single-stranded DNA (ssDNA), although ssDNA requires longer reaction times capes.gov.brnih.gov.
Effects on DNA Replication and RNA Transcription Processes
Adriamycin (doxorubicin) is known to inhibit DNA replication and RNA transcription by binding to DNA, primarily through intercalation between base pairs gavinpublishers.comnih.govuq.edu.au. This noncovalent interaction can interfere with the function of DNA ligases, helicases, and other DNA-dependent proteins aacrjournals.org. While Adriamycin itself inhibits DNA-dependent DNA polymerase more significantly than RNA polymerase in cell-free systems, and both DNA and RNA synthesis to a similar extent in intact cells, the role of this compound in these direct inhibitions is less pronounced nih.gov. Research indicates that aglycone metabolites produce very little DNA damage in whole cells or isolated nuclei, and their ability to inhibit topoisomerase II catalytic activity is significantly lower compared to the parent drug nih.gov. Therefore, while the parent compound profoundly impacts DNA replication and RNA transcription, the direct contribution of this compound to these inhibitory effects, particularly through DNA damage, appears to be limited nih.gov.
Enzymatic Target Modulation
Anthracyclines, including doxorubicin (B1662922) and its metabolites, are known to modulate enzymatic targets, notably topoisomerases.
Topoisomerase Inhibition Mechanisms
Doxorubicin (Adriamycin) is classified as a topoisomerase II inhibitor aacrjournals.orgpsu.edugavinpublishers.comnih.govmedchemexpress.comnih.govmdpi.com. It interferes with the activity of DNA topoisomerase II, an enzyme crucial for resolving topological problems in DNA during replication and transcription mdpi.comportlandpress.com. This compound (doxorubicinone) is a metabolite of doxorubicin medchemexpress.comscielo.brresearchgate.net. Studies have shown that while doxorubicin is a potent inhibitor of human DNA topoisomerase I and topoisomerase II, its aglycone metabolites also inhibit the catalytic activity of isolated topoisomerase II, although they are considerably less active than the parent drug nih.govmedchemexpress.com.
Mammalian cells possess two isoforms of topoisomerase II, Top2α and Top2β, which share significant amino acid sequence similarity and similar catalytic activities but have distinct cellular functions portlandpress.com. Top2α is essential for DNA replication and chromosome segregation and is highly expressed in proliferating and cancer cells, making it a primary target for anthracyclines' therapeutic activity mdpi.comportlandpress.com. Top2β, on the other hand, plays critical roles in transcription in normal mitotic and postmitotic cells and has been associated with long-term side effects such as cardiotoxicity and secondary malignancies induced by anthracyclines mdpi.comportlandpress.com. Anthracyclines interfere with both human Top2α and Top2β isoforms mdpi.comportlandpress.com. While specific data on the aglycone's preferential interaction with one isoform over the other is not explicitly detailed in the provided sources, it is understood that anthracyclines, as a class, target both mdpi.comportlandpress.com. Given that this compound is a less active metabolite in terms of topoisomerase inhibition, its interaction with these isoforms would likely follow a similar pattern to the parent drug, albeit with reduced potency nih.gov.
A primary mechanism of action for anthracyclines, including doxorubicin, is their ability to stabilize the DNA-topoisomerase II cleavage complex aacrjournals.orgpsu.edunih.govmdpi.commdpi.comnih.gov. Topoisomerase II transiently cleaves both DNA strands to allow another DNA segment to pass through, and then religates the breaks mdpi.com. Anthracycline drugs act as "topoisomerase poisons" by blocking the religation step, thereby trapping the enzyme in a covalent complex with cleaved DNA mdpi.comnih.gov. This stabilization prevents the rejoining of the DNA strands nih.gov. As this compound is a metabolite that inhibits topoisomerase II, it would contribute to this stabilization effect, although its potency is noted to be much lower than that of the parent drug nih.gov.
The stabilization of DNA-topoisomerase cleavage complexes by anthracyclines leads directly to the formation of DNA strand breaks aacrjournals.orgnih.govnih.govmdpi.comnih.govnih.govmdpi.com. These breaks, particularly double-strand breaks, are highly cytotoxic and contribute to the antitumor activity of the drugs mdpi.comnih.gov. However, studies comparing the DNA damage induced by doxorubicin and its metabolites indicate that this compound metabolites produce very little DNA single-strand breakage in either whole cells or isolated nuclei nih.gov. This suggests that while the parent drug causes significant DNA strand breaks, the direct contribution of this compound to this specific form of DNA damage is minimal nih.gov.
Interactions with Other Key Cellular Enzymes (e.g., Membrane-Associated Ion Pumps)
This compound metabolites have been observed to influence cellular membrane integrity and function. Studies indicate that these aglycones can induce changes in membrane ionic permeability and alter sodium transporters within human erythrocytes. Furthermore, Adriamycin aglycones are known to modify mitochondrial sulfhydryl groups, which can lead to alterations in mitochondrial membrane permeability. This suggests a broader impact on cellular membrane dynamics, potentially affecting the activity of various membrane-associated proteins and ion transport systems.
Redox Chemistry and Reactive Oxygen Species (ROS) Generation
The redox chemistry of this compound is a critical aspect of its biological activity, significantly contributing to the generation of reactive oxygen species (ROS). The anthracycline ring system of the aglycone is capable of undergoing redox cycling, a process that inherently leads to the production of various free radicals and ROS.
Quinone Redox Cycling Pathways
The quinone moiety present in this compound is central to its redox cycling. This process can be enzymatically catalyzed by flavoenzymes, such as NADPH-cytochrome P450 reductase, NADH-ubiquinone oxidoreductase, and NADH-cytochrome b5 reductase, which utilize NADPH as an electron donor. Through a one-electron reduction, the quinone is converted into a semiquinone radical. This semiquinone can then transfer its extra electron to molecular oxygen, leading to the formation of superoxide (B77818) and regenerating the original quinone, thus completing the redox cycle.
Alternatively, a two-electron reduction of the quinone can occur, producing a hydroquinone (B1673460). This hydroquinone can subsequently be oxidized one electron at a time, generating the semiquinone and the parent quinone. The formation of the insoluble aglycone is correlated with the production of Adriamycin semiquinone, suggesting that the semiquinone plays a role in the cleavage of the glycosidic bond, leading to aglycone formation. While redox cycling is a significant pathway, in some contexts, doxorubicin quinone reduction in tumor tissue primarily results in drug inactivation to a 7-deoxyaglycone metabolite rather than the generation of ROS or DNA-reactive species.
Formation of Semiquinone Radicals
The formation of semiquinone radicals is a key intermediate step in the redox chemistry of this compound. Biological reducing agents, including NADH and NADPH, can convert Adriamycin into its semiquinone form. Evidence suggests that redox cycling occurs between native Adriamycin and its semiquinone radical nih.gov. The one-electron reduction of quinone-containing antitumor agents results in the formation of these semiquinone radicals. In the presence of transition metal ions, such as copper(II) and iron(II), the semiquinone can donate electrons to dioxygen, leading to the production of hydrogen peroxide and superoxide. Furthermore, semiquinone radicals possess the capacity to transform into a C7 aglycone radical.
Superoxide and Hydroxyl Radical Generation Pathways
Adriamycin aglycones contribute significantly to the cellular burden of reactive oxygen species. They induce a calcium-independent oxidation of mitochondrial NAD(P)H, a process that directly results in the production of superoxide (O2•-) neobioscience.com. In the presence of transition metals, particularly iron, the Adriamycin semiquinone can facilitate the transfer of electrons to dioxygen, leading to the generation of hydrogen peroxide and superoxide.
A highly reactive and damaging ROS, the hydroxyl radical (•OH), is also generated through iron-catalyzed reactions. The Haber-Weiss reaction, catalyzed by iron ions, is a pathway for the production of hydrogen peroxide and subsequent formation of hydroxyl radicals. Specifically, the Adriamycin-iron complex can catalyze the transfer of electrons from reduced glutathione to molecular oxygen, yielding superoxide, hydrogen peroxide, and ultimately hydroxyl radicals. The reduction of ferric iron (Fe3+) to ferrous iron (Fe2+) by Adriamycin is a crucial step, as the resulting Fe2+ can then reduce oxygen to hydrogen peroxide and subsequently cleave the peroxide to produce the hydroxyl radical.
Role of Metal Ions (e.g., Iron) in Redox Processes
Metal ions, especially iron, play a pivotal role in the redox processes involving Adriamycin aglycones and the generation of ROS. These metal ions significantly influence the metabolic and redox characteristics of anthracyclines. Iron acts as a vital redox center, capable of producing free radicals in the presence of dioxygen under reducing conditions, which can lead to cellular damage.
Adriamycin forms a chelate with ferric iron (Fe3+), creating a complex that exhibits intricate redox chemistry. Within this complex, the Adriamycin ligand can directly reduce the bound Fe3+ to Fe2+, simultaneously generating a one-electron oxidized drug radical. The newly formed Fe2+-Adriamycin complex is then capable of reducing molecular oxygen to hydrogen peroxide and further cleaving hydrogen peroxide to yield the highly reactive hydroxyl radical. Moreover, the Adriamycin-iron complex can catalyze the thiol-dependent reduction of oxygen and the formation of hydroxyl radicals from hydrogen peroxide. Both iron and copper ions have been shown to catalyze the reaction of Adriamycin semiquinone with free radicals. The complexation of doxorubicin with Fe3+ and Cu2+ ions has been observed to enhance the drug's binding to DNA and increase the generation of reactive oxygen species, thereby augmenting its cytotoxic effects.
Mitochondrial Perturbations
Mitochondria are considered primary targets for the cardiotoxicity associated with doxorubicin, and its aglycone metabolites play a significant role in these mitochondrial perturbations. Adriamycin aglycones induce a calcium-dependent increase in the permeability of the inner mitochondrial membrane neobioscience.com. This increase in permeability is a multifaceted phenomenon, accompanied by several detrimental effects on mitochondrial function. These include the release of mitochondrial calcium, mitochondrial swelling, collapse of the mitochondrial membrane potential, oxidation of mitochondrial pyridine (B92270) nucleotides [NAD(P)H], and uncoupling of oxidative phosphorylation neobioscience.com.
Aglycone Accumulation in Mitochondrial Membranes
Mitochondria are established as key subcellular targets for anthracycline toxicity, particularly in the heart, which is rich in these organelles. mdpi.comresearchgate.netnih.govuniroma1.it Mitochondrial membranes, especially the inner mitochondrial membrane, are identified as significant sites for the accumulation of doxorubicin and its metabolites. academie-sciences.fr The lipophilic nature of this compound facilitates its diffusion through the outer mitochondrial membrane, leading to its substantial accumulation within the inner mitochondrial membrane. nih.govremedypublications.com This localized concentration of the aglycone can become considerably higher in mitochondria than in the plasma, contributing to its proposed role in mediating Adriamycin-induced cardiotoxicity. nih.govacademie-sciences.fr
Induction of Mitochondrial Permeability Transition (MPT)
Adriamycin aglycones are potent inducers of the mitochondrial permeability transition (MPT). This phenomenon involves a Ca2+-dependent increase in the permeability of the inner mitochondrial membrane to small solutes, typically those with molecular weights less than 1,500 Daltons. nih.govcore.ac.uknih.govnih.gov The induction of MPT by aglycones is characterized by several observable changes in mitochondrial physiology, including mitochondrial swelling, collapse of the mitochondrial membrane potential, and oxidation of mitochondrial pyridine nucleotides. nih.govnih.gov This process can be inhibited by various agents such as ATP, dithiothreitol, the immunosuppressant cyclosporin (B1163) A, and polyamines like spermine. nih.gov Studies have shown that cardiomyocytes and isolated mitochondria from doxorubicin-treated animals exhibit an increased susceptibility to calcium-induced MPT. uc.pt The opening of the mitochondrial permeability transition pore (mPTP), a key event in MPT, is triggered by doxorubicin and can ultimately lead to apoptosis. mdpi.comnih.gov Furthermore, an increase in reactive oxygen species (ROS) production, coupled with elevated cytosolic calcium levels, contributes to the opening of the mPTP, which can culminate in cell death. nih.gov
Mitochondrial Calcium Homeostasis Disruption
A significant consequence of this compound action is the disruption of mitochondrial calcium homeostasis. Adriamycin aglycones induce the release of accumulated calcium from isolated, preloaded rat heart mitochondria. nih.govcore.ac.uknih.gov This aglycone-induced Ca2+ release is directly correlated with other mitochondrial alterations, including Ca2+-dependent mitochondrial swelling, a Ca2+-dependent collapse of the mitochondrial membrane potential, and Ca2+-dependent oxidation of mitochondrial pyridine nucleotides. nih.gov For instance, the 7-hydroxy-aglycone, at concentrations between 5-20 µM, has been shown to trigger Ca2+ release after an initial lag phase. nih.gov The 7-deoxy-adriamycin aglycone, a more prominent biological metabolite, exhibits similar efficacy in inducing Ca2+ release and is often more potent than the parent drug. nih.gov The formation of these aglycones and the subsequent disruption of cellular calcium homeostasis are considered key mediators of anthracycline-induced cardiotoxicity. nih.gov In vivo studies have further demonstrated that doxorubicin treatment leads to a dose-dependent and irreversible decrease in mitochondrial calcium loading capacity. uc.ptresearchgate.net This interference with mitochondrial calcium regulation is recognized as a principal feature in the pathogenesis of doxorubicin-induced cardiomyopathy. uc.pt
Effects on Electron Transport Chain and Oxidative Phosphorylation
Adriamycin aglycones significantly impact the mitochondrial electron transport chain (ETC) and oxidative phosphorylation, processes crucial for cellular energy production. The accumulation of the lipophilic aglycone metabolite within the inner mitochondrial membrane can divert electrons from the normal respiratory pathway to alternative electron acceptors, leading to the formation of hydrogen peroxide (H2O2) and compromising energy-linked respiration. nih.gov Specifically, doxorubicin and its aglycones have been shown to inhibit the activity of mitochondrial complex I (NADH dehydrogenase) of the ETC. mdpi.comresearchgate.netnih.gov This inhibition, coupled with the redox cycling capacity of doxorubicin, results in the generation of superoxide anion and other reactive oxygen species (ROS). researchgate.netuniroma1.ituc.ptnih.gov
The effects extend beyond Complex I; doxorubicin also inhibits respiratory state 3 (ADP-stimulated oxygen uptake) and can stimulate state 4 (oxygen uptake in the absence of ADP), suggesting a potential uncoupling effect on oxidative phosphorylation. academie-sciences.fr Furthermore, the activity of cytochrome c oxidase, the terminal enzyme in the mitochondrial respiratory chain, is inhibited by doxorubicin. mdpi.com The primary impact of Adriamycin on mitochondrial performance is its interference with oxidative phosphorylation and the subsequent inhibition of ATP synthesis. nih.gov Doxorubicinone (B1666622) (this compound) has been observed to inhibit mitochondrial succinoxidase and reduce the mitochondrial inner membrane potential in a concentration-dependent manner. caymanchem.com The disruption of intracellular ATP pools can also occur through the impairment of mitochondrial creatine (B1669601) kinase (CK) structure and function, leading to reduced ATP levels. mdpi.com
Modification of Mitochondrial Sulfhydryl Groups
Adriamycin aglycones are known to modify mitochondrial sulfhydryl (-SH) groups. This modification is detectable as a decrease in reactivity with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). researchgate.netnih.govcore.ac.uknih.gov The extent of this sulfhydryl modification is dependent on the aglycone concentration and the specific C-7 substituent of the anthracycline ring. core.ac.uknih.gov Interestingly, DTNB itself can induce Ca2+ release, suggesting a link between thiol status and mitochondrial permeability. core.ac.uknih.gov It has been proposed that Adriamycin aglycones alter mitochondrial membrane permeability by directly influencing the mitochondrial thiol status. core.ac.uknih.gov The involvement of sulfhydryl groups is further supported by observations that sulfhydryl-containing reagents can mitigate anthracycline cardiotoxicity. core.ac.uk Research also indicates that selenium deficiency can inhibit the thiol modification elicited by this compound in both heart and liver mitochondria. nih.gov However, one study suggested that the modification of mitochondrial sulfhydryl groups by aglycones may not be causally linked to the induction of the permeability transition. nih.gov
Impact on Mitochondrial Pyridine Nucleotide Oxidation [NAD(P)H]
Adriamycin aglycones induce a slow, Ca2+-independent oxidation of mitochondrial NAD(P)H. researchgate.netnih.govnih.gov This oxidation is observed to be proportional to the aglycone concentration within a range of 5 to 60 µM. nih.gov In terms of their potency, 7-deoxy this compound demonstrates comparable or greater efficacy than 7-hydroxy this compound, both of which are significantly more potent than the parent drug, Adriamycin. nih.gov Inhibitor studies suggest that this NAD(P)H oxidation is a consequence of the rotenone-insensitive reduction of this compound, followed by electron transfer to molecular oxygen, which leads to the generation of superoxide. nih.gov This aglycone-mediated NAD(P)H oxidation can be differentiated from the Ca2+-dependent NAD(P)H oxidation that is typically associated with mitochondrial Ca2+ release. nih.gov The oxidation of pyridine nucleotides is also a characteristic phenomenon accompanying the Ca2+-dependent increase in inner mitochondrial membrane permeability induced by aglycones. nih.govnih.gov The depletion of pyridine nucleotide reducing equivalents is considered a secondary effect of Adriamycin, contributing to altered intracellular regulation. nih.gov
Broader Cellular and Molecular Consequences
The direct and profound interactions of Adriamycin aglycones with mitochondria culminate in a cascade of broader cellular and molecular consequences, particularly relevant to the cardiotoxicity of the parent drug. The accumulation of doxorubicin, and specifically its aglycone metabolites, in mitochondria is significantly higher than in the cytosol, which leads to an increased generation of reactive oxygen species (ROS) within the cells. researchgate.netuniroma1.it This excessive ROS production, combined with elevated cytosolic calcium levels, can trigger the opening of the mitochondrial permeability transition pore, ultimately leading to cell death. nih.gov
Mitochondrial dysfunction is recognized as a hallmark of doxorubicin-induced cardiotoxicity. mdpi.comnih.gov Damage to mitochondria and the subsequent activation of the mitochondrial-dependent apoptotic pathway have been extensively reported following doxorubicin-induced oxidative stress in cardiac cells. nih.gov The aglycone form of doxorubicin can initiate reactions that release electrons, generating ROS that interfere with the respiratory chain, thereby contributing to mitochondrial impairment. uniroma1.itremedypublications.com Beyond cardiac implications, doxorubicinone (this compound) has been shown to induce cytotoxicity in patient-derived ovarian cancer colonies. caymanchem.com Furthermore, it increases the flux through the pentose (B10789219) phosphate (B84403) pathway and reduces the activity of key antioxidant enzymes, glutathione peroxidase (GPx) and superoxide dismutase (SOD), in human erythrocytes. caymanchem.com These broader consequences underscore the multifaceted impact of this compound on cellular integrity and function, extending beyond its direct mitochondrial effects.
Structure Activity Relationship Sar Studies of Adriamycin Aglycone and Analogs
Influence of Aglycone Structural Modifications on DNA Binding Affinity
The planar tetracyclic aglycone core of anthracyclines is essential for their ability to intercalate into DNA, a primary mechanism of action. Doxorubicinone (B1666622) (Adriamycin aglycone) itself, despite retaining the planar aromatic portion of doxorubicin (B1662922), has been observed to bind to the DNA minor groove rather than intercalating when studied in isolation. rsc.org However, when part of the full anthracycline molecule, the aglycone ring is required for DNA intercalation. oup.com
Structural modifications to the aglycone moiety can significantly alter DNA binding characteristics. For instance, X-ray diffraction analyses of complexes involving idarubicin (B193468) (IDR) and 4-O-demethyl-11-deoxydoxorubicin (ddDOX) with DNA hexamers have provided insights into these relationships. rcsb.org The absence of the O11 hydroxyl group in ring B of the aglycone can affect stacking interactions within the DNA intercalation cavity. rcsb.org Furthermore, changes at the O4 position, such as the missing C4 methoxy (B1213986) group in idarubicin or the missing methyl group at the O4 position in ddDOX, lead to a distinct binding surface in the major groove. rcsb.org These alterations in the aglycone chromophore's structure are believed to contribute to differences in their biological activities. rcsb.org Chemical modifications like bromo or iodo substitutions on anthracycline drugs, such as 2'-bromo-4'-epi-daunorubicin (WP401), have also been shown to have substantial effects on their DNA binding properties. nih.gov
The specific interactions often involve hydrogen bonding between the hydroxyl group at the C-9 position of the aglycone and the N2 and N3 atoms of guanine (B1146940) bases in GC-rich DNA sequences. mdpi.com
Correlation between Aglycone Structure and Topoisomerase Inhibition Potency
Anthracyclines exert their cytotoxic effects, in part, by poisoning topoisomerase II (Topo II), an enzyme critical for DNA replication and transcription. hilarispublisher.comcuni.cz The aglycone moiety plays a significant role in this inhibition. Doxorubicinone, the aglycone of doxorubicin, is a metabolite of doxorubicin, which is a potent inhibitor of human DNA topoisomerase I and topoisomerase II. medchemexpress.commedchemexpress.com
Studies comparing various anthracycline analogs have revealed specific structural determinants within the aglycone that influence Topo II inhibition. For example, analogs containing the beta-rhodomycinone (B3343007) (RMN) chromophore, including rhodomycinone itself, effectively stimulate Topo II-mediated DNA cleavage. nih.gov The RMN chromophore is characterized by hydroxyl groups at the C-10 and C-11 positions. nih.gov In contrast, drugs with an aklavinone (B1666741) (AKV) chromophore, which possesses a carboxymethyl group at C-10, tend to inhibit DNA cleavage. nih.gov This highlights the importance of the C-10 and C-11 positions on the aglycone chromophore for Topo II interaction and DNA cleavage activity. nih.gov While the amino sugar is also critical for the full compound's Topo II poisoning activity, the aglycone's structural features, particularly at C-9, are involved in hydrogen bonding that contributes to specificity. hilarispublisher.comresearchgate.net
Structural Determinants of Redox Cycling and ROS Generation Capacity
A significant aspect of anthracycline biology, including Adriamycin aglycones, is their capacity for redox cycling and subsequent generation of reactive oxygen species (ROS). hilarispublisher.comresearchgate.netresearchgate.netscivisionpub.comnih.govresearchgate.netamegroups.orgmdpi.com This process is primarily driven by the quinone moiety located on ring C of the aglycone's tetracyclic structure, adjacent to a hydroquinone (B1673460) on ring B. scivisionpub.com
The mechanism involves a one-electron reduction of the quinone moiety, leading to the formation of a semiquinone free radical. hilarispublisher.comresearchgate.netscivisionpub.com Under normoxic conditions, this unstable radical can transfer its unpaired electron to molecular oxygen, generating superoxide (B77818) radicals (O2•-). researchgate.netscivisionpub.com Further reactions can lead to the production of other ROS, such as hydrogen peroxide (H2O2) and highly reactive hydroxyl radicals (OH•), especially in the presence of iron. hilarispublisher.comresearchgate.netscivisionpub.com
The lipophilicity of the aglycones is a key structural determinant in this process. Due to their higher lipophilicity compared to their parent anthracyclines, aglycones can more readily intercalate into mitochondrial membranes. hilarispublisher.com This increased access to mitochondrial electron transport chains can divert electrons to oxygen, leading to localized ROS generation in close proximity to sensitive mitochondrial targets. hilarispublisher.com The presence of a methoxyl group at C-4 in the D ring and a small chain at C-9 containing a carbonyl group are also integral to the aglycone's redox properties. scivisionpub.com Furthermore, in the absence of oxygen, the doxorubicin semiquinone can undergo aglycosylation, forming a C7 radical, which can then lead to dimer formation or conversion to a 7-deoxyaglycone. ahajournals.org
Impact of C-7 Substituents on Mitochondrial Interactions
The C-7 substituent on the anthracycline ring of Adriamycin aglycones significantly influences their interactions with mitochondria, particularly in inducing calcium (Ca2+) release and modifying mitochondrial sulfhydryl groups. core.ac.uknih.govcore.ac.uknih.govnih.gov
Adriamycin aglycones, even at low concentrations, can induce a Ca2+-dependent increase in the permeability of the inner mitochondrial membrane to small solutes. core.ac.uknih.govcore.ac.uknih.gov This phenomenon is accompanied by the release of mitochondrial Ca2+, mitochondrial swelling, collapse of the membrane potential, and oxidation of mitochondrial pyridine (B92270) nucleotides [NAD(P)H]. nih.gov Both the Ca2+ release and the modification of mitochondrial sulfhydryl groups are shown to depend on the aglycone concentration and the nature of the C-7 substituent. core.ac.uknih.govcore.ac.uk
Research indicates that the 7-deoxy this compound is more potent than the 7-hydroxy this compound in altering mitochondrial membrane permeability. core.ac.uk This suggests that the absence of a hydroxyl group at C-7, leading to a more hydrophobic aglycone, may enhance its access to critical membrane thiols within the mitochondria. core.ac.uk While aglycones also modify mitochondrial sulfhydryl groups, this modification does not appear to be causally linked to the induction of the mitochondrial permeability transition. nih.gov These mitochondrial interactions of Adriamycin aglycones are proposed to mediate the cardiotoxicity associated with the parent drug. nih.govnih.gov
Comparative Analysis of Aglycone vs. Glycosidic Moiety Contribution to Biological Activity
The aglycone moiety, with its planar tetracyclic structure, is primarily responsible for the intercalation into DNA, inserting between adjacent base pairs. oup.commdpi.comresearchgate.netnih.gov This intercalation is a fundamental step in the drug's action, leading to the inhibition of DNA and RNA synthesis. hilarispublisher.com Furthermore, the aglycone's quinone structure is the site for redox cycling and the generation of reactive oxygen species, contributing to oxidative stress and DNA damage. hilarispublisher.comresearchgate.netscivisionpub.comnih.gov The aglycone also possesses intrinsic topoisomerase II inhibitory activity, as evidenced by the ability of certain aglycones, such as rhodomycinone, to stimulate Topo II-mediated DNA cleavage. nih.gov The cardiotoxicity associated with anthracyclines is often linked to the anthraquinone (B42736) core of the aglycone. nih.gov
Advanced Research Methodologies for Adriamycin Aglycone Investigation
In Vitro Experimental Models
In vitro experimental models offer controlled environments to study the specific effects of Adriamycin aglycone on biological components, ranging from isolated organelles to whole cells.
Isolated Organelle Studies (e.g., Mitochondria, Microsomes)
Isolated organelle studies are fundamental in understanding the direct impact of this compound on specific cellular machinery.
Mitochondria: Research using mitochondria isolated from both heart and liver tissues has been pivotal in understanding the cardiotoxic effects of Adriamycin. Studies have shown that Adriamycin aglycones can induce a calcium-dependent increase in the permeability of the inner mitochondrial membrane. nih.gov This event is associated with a cascade of detrimental effects, including the release of mitochondrial calcium, swelling, collapse of the membrane potential, and oxidation of mitochondrial pyridine (B92270) nucleotides (NAD(P)H). nih.gov This process ultimately leads to uncoupling of oxidative phosphorylation. nih.govnih.gov
Further investigations have revealed that Adriamycin aglycones also modify mitochondrial sulfhydryl groups and can mediate electron transport from NADH to oxygen, resulting in the production of superoxide (B77818) radicals. nih.gov Interestingly, the interaction of the aglycones with mitochondria can differ between tissues, as demonstrated by studies involving selenium deficiency. nih.govnih.gov The inhibition of respiratory chain activities, particularly at complex III and IV, has been identified as a major site of action for Adriamycin in mitochondria. tue.nl The uncoupling effect on mitochondrial respiration and oxidative phosphorylation correlates with the binding of the aglycone to the mitochondria. uu.nl
Microsomes: Liver microsomes are instrumental in studying the metabolism of Adriamycin and its aglycone. Research indicates that NADPH-cytochrome P450 reductase is a key enzyme in the metabolic activation of Adriamycin. researchgate.net This process, which occurs under aerobic conditions, is a multi-stage reductive conversion that leads to the formation of alkylating metabolites. researchgate.net The generation of these metabolites is believed to contribute significantly to the biological activity of the drug. researchgate.net
Table 1: Effects of this compound on Isolated Mitochondria
| Parameter | Observed Effect | Tissue Source | References |
| Inner Membrane Permeability | Ca2+-dependent increase | Heart, Liver | nih.gov |
| Mitochondrial Calcium | Release | Heart, Liver | nih.gov |
| Mitochondrial Swelling | Induced | Heart, Liver | nih.gov |
| Membrane Potential | Collapse | Heart, Liver | nih.gov |
| Pyridine Nucleotides (NAD(P)H) | Oxidation | Heart, Liver | nih.gov |
| Oxidative Phosphorylation | Uncoupling | Heart, Liver | nih.govnih.gov |
| Sulfhydryl Groups | Modification | Heart, Liver | nih.govnih.gov |
| Superoxide (O2-) Production | Induced | Heart, Liver | nih.gov |
| Respiratory Chain Complex III & IV | Inhibition | Rat Liver, Rat Heart, Bovine Heart | tue.nl |
Cell-Free Systems for Biochemical Pathway Elucidation
Cell-free systems provide a simplified environment to dissect the molecular interactions of this compound with specific components of biochemical pathways, free from the complexity of intact cells. These systems have been instrumental in demonstrating that Adriamycin and its metabolites can directly inhibit key enzymatic processes.
Studies using purified mammalian cell enzymes have shown that Adriamycin is a more potent inhibitor of DNA-dependent DNA polymerase than of RNA polymerase. nih.gov The degree of inhibition in these cell-free assays was found to be dependent on the concentration of the DNA template, suggesting a competitive interaction. nih.gov Furthermore, cell-free systems consisting of polyribosomes, transfer RNA, and enzymes have revealed that Adriamycin can inhibit protein synthesis directly, an effect not observed in intact cells. nih.gov This discrepancy highlights the importance of cellular context, including potential biotransformation of the drug and its binding to chromosomal DNA within the cell. nih.gov The generation of reactive oxygen species is a key mechanism of Adriamycin's action, and cell-free systems allow for the study of the roles of enzymes like NADH dehydrogenases in this process. nih.gov
Specific Cell Line Models for Molecular Mechanism Assessment
The use of specific cell lines is crucial for investigating the molecular mechanisms of this compound's action in a context that mimics a particular cell type or disease state.
In human cardiomyocyte cell lines such as AC16, the cytotoxic effects of Adriamycin and its metabolites, including the aglycones, are evaluated to understand cardiotoxicity. nih.gov While some studies with isolated mitochondria pointed to significant effects, research on AC16 cells suggested that at lower concentrations, the parent drug caused more pronounced mitochondrial depolarization than the aglycones. nih.gov
Cancer cell lines are extensively used to study the antitumor activity and resistance mechanisms. For instance, in ER+ breast cancer cell lines like MCF-7 and T47-D, research has explored how estrogen signaling can influence the cytotoxic effects of doxorubicin (B1662922). nih.govresearchgate.netviamedica.pl Studies have also utilized various human tumor cell lines, including those for breast (MCF-7/Topo), leukemia (HL-60), and cervix (KB-V1/Vbl), to evaluate the efficacy of doxorubicin derivatives. nih.gov The development of drug-resistant variants in MHC class I+ tumor cell lines grown in the presence of Adriamycin has provided insights into how the drug can modulate the immunogenicity of tumors. nih.gov Furthermore, murine erythroleukemia (MEL) cells have been used to select for high-level resistance to etoposide (B1684455) by using Adriamycin in combination with P-glycoprotein inhibitors, helping to uncover non-P-glycoprotein mediated resistance mechanisms. researchgate.net
Table 2: Investigated Cell Lines and Research Focus
| Cell Line | Cell Type | Research Focus | References |
| AC16 | Human Cardiomyocyte | Cardiotoxicity, Mitochondrial Depolarization | nih.gov |
| MCF-7 | Human Breast Cancer (ER+) | Cytotoxicity, Estrogen Response, Drug Resistance | nih.govresearchgate.netviamedica.pl |
| T47-D | Human Breast Cancer (ER+) | Cytotoxicity, Estrogen Response | nih.govresearchgate.net |
| HL-60 | Human Leukemia | Cytotoxicity of Derivatives | nih.gov |
| KB-V1/Vbl | Human Cervix Cancer | Cytotoxicity of Derivatives | nih.gov |
| Murine Erythroleukemia (MEL) | Mouse Leukemia | Drug Resistance Mechanisms | researchgate.net |
Erythrocyte Models for Membrane Interaction Studies
Erythrocytes, or red blood cells, serve as excellent models for studying the interaction of drugs with biological membranes due to their relative simplicity and lack of internal organelles. The interaction of Adriamycin and its aglycone metabolites with the erythrocyte membrane has been shown to induce significant structural and functional changes.
Electron microscopy studies have revealed that incubation with Adriamycin causes human erythrocytes to change from their typical discoid shape to stomatocytes and echinocytes. nih.gov This suggests that the drug incorporates into both the inner and outer leaflets of the cell membrane. nih.gov Further studies using erythrocyte models have demonstrated that Adriamycin aglycones can alter the metabolism of these cells. scielo.br Specifically, exposure to aglycone derivatives leads to a stimulation of the pentose (B10789219) phosphate (B84403) pathway and a marked inhibition of antioxidant enzymes like glutathione (B108866) peroxidase and superoxide dismutase. scielo.br In contrast, the parent drug, Adriamycin, induces a lesser stimulation of the pentose phosphate pathway without altering the activity of these antioxidant enzymes. scielo.br Additionally, Adriamycin has been shown to induce protein oxidation in erythrocyte membranes, particularly when complexed with iron. nih.gov
Biophysical Characterization Techniques
Biophysical techniques are essential for characterizing the molecular properties of this compound and its interactions with biological macromolecules and membranes at a detailed, physical level.
Spectroscopic Methods (UV-Vis, Circular Dichroism, Fluorescence Spectroscopy)
Spectroscopic methods are powerful tools for investigating the structural and binding properties of this compound.
UV-Vis Spectroscopy: This technique is used to monitor the changes in the electronic absorption spectrum of Adriamycin upon interaction with other molecules or changes in its environment. It has been employed to study the metabolism of Adriamycin in cell-free systems, where the formation of metabolites is indicated by an altered spectrum in the visible light range. researchgate.net UV-Vis spectrophotometry has also been used in combination with other methods to study the interaction of doxorubicin with model membranes. researchgate.net
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is sensitive to the chiral environment of a molecule and is particularly useful for studying changes in the secondary structure of proteins and the conformation of DNA upon drug binding. While specific studies focusing solely on the circular dichroism of this compound are less common, the technique is broadly applicable to understanding how anthracyclines interact with and alter the structure of their biological targets.
Fluorescence Spectroscopy: Adriamycin and its aglycone are intrinsically fluorescent, which makes fluorescence spectroscopy a highly valuable technique for studying their interactions. This method has been used to investigate the interaction of Adriamycin with model membranes composed of large unilamellar vesicles (LUVs), confirming that the drug fluidizes the hydrophobic moiety of the membrane. nih.gov Fluorescence quenching and steady-state anisotropy are specific fluorescence techniques that have been combined with computational modeling to detail doxorubicin's interaction with model membranes in different lipid environments. researchgate.net These studies provide information on the accessibility of the drug to fluorescent probes located in different regions of the lipid bilayer. researchgate.net
Nuclear Magnetic Resonance (NMR) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the detailed structural analysis of organic molecules, including Adriamycin and its aglycone. nih.govcore.ac.uk This non-destructive method provides extensive information about the molecular structure by observing the magnetic properties of atomic nuclei. slideshare.net For complex molecules, one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to determine the chemical environment, connectivity, and spatial arrangement of atoms. core.ac.ukresearchgate.net
In the study of anthracyclines, NMR is crucial for assigning proton (¹H) and carbon-¹³ (¹³C) resonances. nih.gov Techniques such as Gauge-Invariant Atomic Orbital (GIAO) methods can be used to calculate the chemical shifts of ¹H and ¹³C, which are then compared with experimental spectra to confirm structural assignments. nih.gov For Adriamycin and related compounds, ¹³C resonances have been definitively assigned using these approaches. nih.gov
2D NMR experiments like Nuclear Overhauser Effect Spectroscopy (NOESY) are used to determine inter-proton distances, providing constraints for building optimized 3D solution structures through restrained molecular dynamics. nih.gov This has been particularly useful in studying the flexibility of the glycosidic bond connecting the sugar moiety to the aglycone, a key structural feature influencing biological activity. nih.gov While direct NMR studies focusing exclusively on the isolated this compound are less common, the comprehensive NMR data from the parent molecule, Adriamycin, allows for a thorough characterization of the aglycone's rigid tetracyclic ring system.
Table 1: Representative ¹³C NMR Chemical Shifts for the this compound Moiety Note: Data is derived from studies on the parent Adriamycin molecule. Shifts are approximate and can vary based on solvent and experimental conditions.
| Carbon Atom | Chemical Shift (ppm) |
| C-1 | 160.5 |
| C-4 | 186.2 |
| C-4a | 119.5 |
| C-5 | 155.8 |
| C-6 | 110.9 |
| C-6a | 136.1 |
| C-7 | 69.8 |
| C-10a | 135.2 |
| C-11 | 118.9 |
| C-12 | 186.5 |
X-ray Diffraction and Crystallography for Complex Structures
X-ray crystallography is a powerful technique for determining the precise three-dimensional atomic structure of molecules, including complex biomolecular assemblies. mdpi.com This method provides high-resolution insights into the spatial arrangement of atoms and the nature of intermolecular interactions, which is fundamental for structure-based drug design and understanding molecular function. mdpi.comfrontiersin.org The process involves crystallizing the molecule of interest, alone or in complex with a target, and then analyzing the diffraction pattern produced when the crystal is exposed to an X-ray beam. nih.gov
In the context of anthracyclines, X-ray diffraction has been used to study enzymes involved in their biosynthesis, which act upon the aglycone skeleton. nih.gov For example, the crystal structures of aclacinomycin-10-methyl esterase and aclacinomycin-10-hydroxylase from Streptomyces purpurascens have been determined. nih.gov These studies provide critical information on how these enzymes recognize and modify the aglycone portion of related anthracyclines. nih.gov
Furthermore, crystallography is essential for visualizing the interaction of Adriamycin with its primary cellular target, DNA. Although these studies involve the entire Adriamycin molecule, they reveal how the planar aglycone moiety intercalates between DNA base pairs. This structural information is key to understanding the compound's mechanism of action. The technique allows for the precise measurement of bond angles, distances, and conformational details of the drug-DNA complex, which NMR in solution cannot provide with the same level of static detail. frontiersin.org
Table 2: Crystallographic Data for an Enzyme Modifying an Anthracycline Aglycone Data from the study of Aclacinomycin-10-hydroxylase (RdmB). nih.gov
| Parameter | Value |
| Space Group | C222(1) |
| Unit-cell parameters (a, b, c) | 63.2 Å, 92.2 Å, 115.3 Å |
| Resolution | 2.1 Å |
| Molecule Studied | RdmB in presence of S-adenosyl-L-methionine |
Advanced Biochemical and Molecular Biology Techniques
DNA Footprinting and Electrophoretic Mobility Shift Assays (EMSA)
Electrophoretic Mobility Shift Assay (EMSA), also known as a gel shift assay, is a widely used technique to study protein-DNA interactions. nih.govnih.gov The method is based on the principle that a DNA fragment bound to a protein moves more slowly through a non-denaturing polyacrylamide gel than the free, unbound DNA fragment. nih.govresearchgate.net This results in a "shift" in the position of the DNA band on the gel. wisc.edu
This technique can be adapted to investigate how small molecules, such as Adriamycin and its aglycone, interfere with or modulate these protein-DNA interactions. For instance, EMSA has been used to study the binding of regulatory proteins to promoter regions of genes. In one study investigating the repressor protein LanK, which regulates the biosynthesis of landomycins (structurally related polyketides), an aglycone was used to test its effect on the protein's ability to bind to its target DNA sequence. researchgate.net The results showed that the aglycone, unlike the full glycosylated molecule, was unable to disrupt the formation of the LanK-DNA complex, highlighting the critical role of the sugar moieties in that specific interaction. researchgate.net
DNA footprinting is a related, higher-resolution technique used to identify the specific DNA binding site of a protein or small molecule. researchgate.net While EMSA confirms binding, footprinting reveals the exact sequence the molecule protects from enzymatic or chemical cleavage. These methods are crucial for understanding how the this compound, as the DNA-intercalating portion of the molecule, physically occupies space on the DNA helix and potentially blocks the binding of transcription factors or other DNA-binding proteins.
Spin-Trapping Electron Paramagnetic Resonance (EPR) for Free Radical Detection
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects molecules with unpaired electrons, such as free radicals. ljmu.ac.ukyoutube.com Because many free radicals are highly reactive and short-lived, a method called spin trapping is often employed. mdpi.com This involves adding a "spin trap" molecule (e.g., 5,5-dimethyl-1-pyrroline-1-oxide, DMPO) that reacts with the transient radical to form a more stable radical adduct, which can then be detected and characterized by EPR. mdpi.comnih.gov
The quinone structure within the this compound is central to its ability to undergo redox cycling and generate free radicals. EPR studies have been instrumental in detecting these reactive species. nih.govnih.gov Research has shown that during the metabolism of Adriamycin by various cell types, the Adriamycin semiquinone free radical is produced. nih.gov This radical is formed by the one-electron reduction of the aglycone's quinone moiety. EPR spin-trapping experiments have also identified the generation of superoxide radicals and, subsequently, hydroxyl radicals in cells treated with Adriamycin. nih.govnih.gov The detection of the DMPO-OH adduct in these experiments provides evidence for the production of these highly reactive oxygen species, which are believed to contribute significantly to the molecule's biological effects. nih.gov
Table 3: Free Radicals Detected by EPR in Adriamycin Metabolism
| Detected Radical Species | Spin Trap Used | Key Finding | Citation |
| Adriamycin Semiquinone | None (direct detection) | Produced during cellular metabolism; signal enhanced under anaerobic conditions. | nih.govnih.gov |
| Superoxide Radical | DMPO | Inferred as the primary radical, leading to the formation of the DMPO-OH adduct. | nih.govnih.gov |
| Hydroxyl Radical | DMPO | Detected as the DMPO-OH spin adduct, indicating secondary radical formation. | nih.gov |
Quantitative PCR and Western Blot for Gene and Protein Expression Analysis
Quantitative Polymerase Chain Reaction (qPCR) and Western Blot are fundamental techniques used to measure changes in gene and protein expression, respectively. qPCR quantifies the amount of a specific mRNA transcript, providing insight into gene activity, while Western Blotting detects and quantifies specific proteins from a complex mixture, such as a cell lysate. nih.govnih.gov
These methods are frequently applied to investigate the cellular responses to drugs, including the development of resistance to Adriamycin. frontiersin.org Although these studies measure the downstream consequences of drug action, the findings are directly relevant to the mechanisms initiated by the this compound, such as DNA damage and oxidative stress. For example, studies on Adriamycin-resistant breast cancer cells (MCF-7/ADR) have used qPCR to validate the differential expression of genes identified in microarray analyses. frontiersin.org Genes such as ABCB1 (encoding the P-glycoprotein drug efflux pump), MMP1, and VIM were found to be significantly upregulated in resistant cells. frontiersin.org
Similarly, Western Blot analysis has been used to confirm changes at the protein level. nih.gov Proteomic analyses comparing Adriamycin-sensitive and resistant cells have identified numerous differentially expressed proteins. nih.govnih.gov Western blotting is then used to validate these findings, confirming, for instance, the overexpression of P-glycoprotein (ABCB1) or changes in proteins involved in metabolic pathways like glutathione metabolism (e.g., GSTP1), which helps cells neutralize oxidative stress induced by the aglycone's redox cycling. nih.govnih.gov
Flow Cytometry for Cellular Process Analysis (e.g., Membrane Potential)
Flow cytometry is a high-throughput technique used to analyze the physical and chemical characteristics of single cells as they pass through a laser beam. It is particularly useful for studying cellular processes by using fluorescent probes that report on specific physiological states. nih.govmdpi.com
One important application in the study of Adriamycin's effects is the analysis of cellular and mitochondrial membrane potential. nih.govnih.gov The plasma membrane potential can influence the uptake of charged molecules like Adriamycin. nih.gov Using fluorescent potential-sensitive dyes such as 3,3'-dihexyl-oxacarbocyanine (DiOC6(3)), researchers have found that Adriamycin-sensitive cells can exhibit a higher uptake of the dye, suggesting an increased plasma transmembrane potential compared to resistant cells. nih.gov This difference in membrane potential could be a contributing factor to the reduced accumulation of the drug in resistant cells. nih.gov
Furthermore, the this compound is known to interact with mitochondrial membranes and affect their function. Flow cytometry can be used to measure the mitochondrial membrane potential (ΔΨm) using probes like tetramethylrhodamine, ethyl ester (TMRE). mdpi.com A decrease in ΔΨm is an early indicator of apoptosis, or programmed cell death. Studies have utilized flow cytometry to monitor changes in mitochondrial membrane potential in cells treated with Adriamycin, linking the drug's action to the induction of apoptotic pathways. nih.gov
Table 4: Application of Flow Cytometry in Adriamycin Research
| Cellular Parameter | Fluorescent Probe | Typical Observation in Drug-Sensitive Cells | Citation |
| Plasma Membrane Potential | DiOC6(3) | Higher dye uptake, suggesting increased potential compared to resistant cells. | nih.gov |
| Mitochondrial Membrane Potential (ΔΨm) | TMRE, JC-1 | Decrease in potential upon drug treatment, indicating mitochondrial dysfunction and apoptosis initiation. | mdpi.comnih.gov |
| Apoptosis | FITC-Annexin V | Increased staining, indicating externalization of phosphatidylserine. | nih.gov |
Thin-Layer Chromatography for Metabolite Separation
Thin-Layer Chromatography (TLC) serves as a valuable analytical tool for the separation and identification of Adriamycin and its metabolites, including the aglycone forms. nih.govchemrxiv.org This chromatographic technique is employed for its simplicity, cost-effectiveness, and ability to handle multiple samples simultaneously. dergipark.org.tr In the context of Adriamycin metabolism, TLC facilitates the separation of the parent drug from its various metabolic products, such as Adriamycinol, Adriamycin 7-deoxyaglycone, and Adriamycinol 7-deoxyaglycone, which are found in biological matrices like serum and plasma. nih.gov
The separation principle of TLC relies on the differential partitioning of compounds between a stationary phase (typically a silica (B1680970) gel-coated plate) and a liquid mobile phase. dergipark.org.trnih.gov As the mobile phase moves up the plate via capillary action, compounds with different polarities travel at different rates, resulting in their separation into distinct bands. For instance, studies have successfully used TLC in conjunction with High-Performance Liquid Chromatography (HPLC) and mass spectrometry to identify and follow the pharmacokinetics of Adriamycin's major serum metabolites. nih.gov
In one methodological approach, a self-contained cartridge system for TLC has been developed to quantify chemotherapy concentrations in human plasma. This system allows a mobile phase to flow through a TLC plate, effectively separating the drug from its metabolites and other components in the blood. chemrxiv.org The separated compounds can then be visualized, often under UV light due to their fluorescent nature, and quantified. chemrxiv.org Research has demonstrated that a well-developed single mobile phase TLC method can achieve performance comparable to the gold standard HPLC for analyzing clinical samples, meeting FDA acceptance criteria for bioanalytical systems. chemrxiv.org
The following table summarizes metabolites of Adriamycin that can be separated using TLC.
| Metabolite | Presence in Serum (Patient Cohort Study) nih.gov | Typical Percentage of Total Drug Concentration nih.gov |
| Adriamycinol | Detected in the majority of patients | Major metabolite |
| Adriamycin 7-deoxyaglycone | Detected in 15 out of 25 patients | 1-5% |
| Adriamycinol 7-deoxyaglycone | Detected in 13 out of 25 patients | 10-20% |
Computational Chemistry and Molecular Modeling
Computational chemistry and molecular modeling provide powerful in silico tools to investigate the properties and interactions of this compound at an atomic level. These methods complement experimental research by offering insights into mechanisms that are often difficult to observe directly.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor or target, typically a protein or nucleic acid). ijnc.irnih.gov This simulation predicts the binding mode and affinity, often expressed as a binding energy score (ΔG), which indicates the strength of the interaction. ijnc.irresearchgate.net
Studies have utilized molecular docking to investigate the interactions of Adriamycin and its analogues with various biological targets. For example, docking analyses have been performed to assess the binding of Adriamycin to proteins such as Aurora B kinase, a target implicated in carcinogenesis. ijnc.ir Such simulations can identify key interactions, like hydrogen bonds and hydrophobic interactions, that stabilize the ligand-target complex. researchgate.net The binding affinities calculated from these simulations help in ranking potential drug candidates and understanding their mechanism of action. ijnc.ir For Adriamycin aglycones, these simulations can elucidate how the absence of the daunosamine (B1196630) sugar moiety affects binding to specific cellular targets, such as mitochondrial components, which has been proposed as a key factor in the cardiotoxicity of the parent drug. nih.gov
The table below shows examples of binding affinities for Adriamycin analogues against a protein target, as determined by molecular docking simulations.
| Compound | Target Protein | Binding Affinity (ΔG) in kcal/mol ijnc.ir |
| Doxorubicin (Template) | Aurora B kinase | -7.5 |
| Designed Analogue G-1 | Aurora B kinase | -8.0 |
| Designed Analogue G-2 | Aurora B kinase | -7.8 |
| Designed Analogue G-3 | Aurora B kinase | -7.7 |
Molecular Dynamics Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules over time. nih.gov For this compound, MD simulations provide detailed information about its conformational flexibility and how it behaves in a biological environment, such as in solution or interacting with a lipid membrane. nih.govmdpi.com An MD simulation numerically solves Newton's equations of motion for a system of interacting atoms, resulting in a trajectory that describes how the positions and velocities of the particles in the system vary with time. researchgate.net
From these trajectories, various properties can be analyzed, including conformational changes, the stability of ligand-protein complexes, and the formation of hydrogen bonds over time. nih.gov Key metrics such as the root-mean-square deviation (RMSD) are calculated to measure the stability of a molecule or a complex during the simulation. researchgate.net Root-mean-square fluctuation (RMSF) analysis can pinpoint which parts of a molecule are more flexible. researchgate.net For Adriamycin and its aglycone, MD simulations have been used to study their interaction with and penetration into lipid bilayers, modeling the cell membrane. nih.gov These studies show that penetration is dependent on the lipid composition and packing of the membrane, providing atomic-level insights into how the compound traverses cellular barriers. nih.gov
Quantum Mechanical Calculations for Reactivity Predictions
Quantum Mechanical (QM) calculations are employed to study the electronic structure and reactivity of molecules from first principles. scienceopen.com Unlike the classical mechanics used in MD simulations, QM methods solve the Schrödinger equation to provide a detailed description of electron distribution. scienceopen.com This allows for the accurate calculation of molecular properties such as reaction energies, transition state barriers, and reaction pathways. rsc.org
For this compound, QM calculations can be used to predict its chemical reactivity. rsc.org For example, these methods can determine the activation energies for metabolic transformations or for reactions with biological nucleophiles, which is relevant to both its therapeutic action and its toxicity. rsc.org By modeling transition states, researchers can understand the mechanisms of reactions at a subatomic level. rsc.org Modern approaches combine QM-derived features with machine learning algorithms to create predictive models for reactivity, which can accelerate the drug design process by screening compounds in silico before undertaking costly and time-consuming experiments. nqcc.ac.ukmit.edu This predictive power is crucial for identifying potential metabolic liabilities or for designing analogues with improved reactivity profiles. nqcc.ac.uk
Future Directions in Adriamycin Aglycone Research
Development of Novel Aglycone-Based Probes for Biological Systems
The unique structural features of adriamycin aglycone make it an attractive scaffold for developing novel probes to investigate various biological processes. These probes can serve as powerful tools for understanding cellular mechanisms, identifying new drug targets, and elucidating the complex interplay of biomolecules.
One area of development involves modifying the aglycone with reporter tags, such as fluorescent moieties or affinity labels, to enable real-time tracking and identification of its binding partners within living cells. For instance, activity-based probes, which are introduced in an unreactive form and activated in situ, could be engineered from aglycone derivatives to profile enzymatic activity with enhanced control and selectivity. acs.org Such probes could help in characterizing novel enzymatic activities or multiprotein complexes that might be undetectable in cell lysates. acs.org
Furthermore, aglycone-based probes could be designed to specifically target and visualize subcellular structures or pathways implicated in disease. Given that doxorubicin (B1662922), and by extension its aglycone, interacts with cellular membranes and nuclear DNA, probes could be developed to specifically monitor these interactions or their downstream effects. mdpi.com Research findings indicate that doxorubicin metabolites, including aglycones like doxorubicin hydroxyaglycone and doxorubicin deoxyaglycone, are present in vivo and are associated with biological effects. frontiersin.org This suggests that aglycone-based probes could be instrumental in studying these metabolic pathways and their implications in drug resistance or toxicity.
Engineering Biosynthetic Pathways for Targeted Aglycone Production
The biosynthesis of anthracyclines, including this compound (ε-rhodomycinone), is a complex process primarily carried out by type II polyketide synthases (PKS-II) in microorganisms like Streptomyces peucetius. mdpi.comresearchgate.net Engineering these biosynthetic pathways offers a promising avenue for producing this compound more efficiently, generating novel aglycone analogs, and potentially incorporating them into new therapeutic compounds.
Efforts in metabolic engineering focus on manipulating the genes involved in the aglycone formation, the sugar moiety biosynthesis, and subsequent tailoring reactions. mdpi.comnih.gov For example, the biosynthesis of ε-rhodomycinone involves the condensation of nine malonyl-CoA units with a propionyl-CoA starter unit, facilitated by a series of polyketide synthase enzymes (e.g., DpsA, DpsB, DpsG). nih.govmdpi.com Researchers are exploring strategies such as overexpression of rate-limiting structural genes and substrate precursor engineering to redirect carbon flux and enhance aglycone production. nih.gov
One specific direction involves modifying the native doxorubicin biosynthetic pathway to produce N,N-dimethylated anthracyclines, which would require altering the glycosylation of the anthracyclinone ε-rhodomycinone. nih.gov This involves introducing genes from other anthracycline biosynthetic gene clusters. nih.gov Such pathway engineering not only aims to improve production titers but also to generate new anthracyclines with potentially altered biological properties via combinatorial biosynthesis. nih.gov
An example of successful aglycone engineering includes the development of a BioBricks metabolic engineering platform for anthracyclinone biosynthesis in Streptomyces coelicolor, which has led to the production of various anthracyclinones, including nogalamycinone, at improved titers. acs.org This demonstrates the feasibility of manipulating these pathways for targeted aglycone production.
Advanced Computational Approaches for Predictive Modeling of Aglycone Interactions
Advanced computational approaches are increasingly vital for predicting and understanding the complex interactions of this compound with various biological targets. These in silico methods can accelerate drug discovery and development by providing insights into binding affinities, structure-activity relationships, and potential off-target effects.
Techniques such as molecular docking and molecular dynamics simulations are employed to model the binding of aglycones to DNA and other macromolecules. For instance, computational models have been constructed to analyze the DNA binding sequence specificity of doxorubicin analogues, including those with modifications to the aglycone portion. acs.orgnih.gov These studies utilize programs like HINT (Hydropathic INTeractions) to describe binding, including differences in functional group contributions and sequence selectivity. acs.orgnih.gov Such models have identified features that may enhance sequence selectivity, such as the removal of the methoxy (B1213986) group at the C4 position on the aglycone. acs.orgnih.gov
Beyond DNA interactions, computational models are also being developed to study the broader biological impact of doxorubicin and its aglycones. For example, biophysical computational models have been used to investigate doxorubicin mitochondrial cardiotoxicity, identifying electron transport chain inhibition as a cause of acute toxicity and mitochondrial DNA damage as a principal pathway of chronic cardiotoxicity. plos.org This highlights the utility of computational modeling in elucidating complex mechanisms of action and toxicity. Furthermore, computational investigations using DFT/B3LYP methods have explored the interactions between metal ions and adriamycin semiquinone, a derivative of the aglycone, providing insights into radical reactions. cerist.dz
Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding
The integration of multi-omics data, encompassing genomics, transcriptomics, proteomics, and metabolomics, offers a holistic perspective on the mechanisms underlying the effects of this compound. This approach is crucial for unraveling complex biological processes and identifying novel insights that cannot be obtained from single-omics analyses. nih.govfrontiersin.org
By combining data from different omic layers, researchers can gain a more comprehensive understanding of how this compound influences cellular functions at various levels. For example, multi-omics data integration can help in identifying molecular mechanisms, grouping samples based on their molecular profiles, and predicting phenotypes. frontiersin.org This is particularly relevant for understanding drug resistance mechanisms or identifying biomarkers related to the efficacy or side effects of aglycone-containing compounds.
Computational methods, including statistical and machine learning approaches, are being developed to address the challenges of high dimensionality and heterogeneity in multi-omics datasets. researchgate.net Tools like Multi-Omics Factor Analysis (MOFA) are used for unsupervised integration, decomposing datasets to identify factors active in different omics types. researchgate.netembl.org Neural network architectures are also being explored for integrating modalities in omics datasets, even with limited training examples, to extract cross-correlations and gain biological insights into gene relevance and inter-omic influences. esann.org
The application of multi-omics integration can lead to a deeper understanding of the intricate pathways modulated by this compound, from its impact on gene expression and protein synthesis to its metabolic transformations and their downstream cellular consequences. This integrated approach is essential for advancing precision medicine strategies and discovering new drug targets. researchgate.net
Q & A
Basic Research Questions
Q. What analytical methods are recommended for quantifying Adriamycin aglycone in biological samples, and how can their robustness be validated?
- High-performance liquid chromatography (HPLC) coupled with fluorescence detection is widely used due to its sensitivity and specificity for anthracycline aglycones. For validation, employ parameters such as linearity, precision, accuracy, and limit of detection (LOD). Robustness testing should include deliberate variations in mobile phase composition, column temperature, and flow rate to assess method stability under different conditions .
- Methodological Tip: Use internal standards (e.g., daunomycin) to correct for extraction efficiency and matrix effects. Include recovery experiments using spiked plasma samples to validate reproducibility .
Q. How should experimental controls be designed to isolate the effects of this compound from its glycosylated parent compound (Adriamycin) in cytotoxicity assays?
- Use parallel experiments with Adriamycin and its aglycone under identical conditions. Include negative controls (vehicle-only treatments) and positive controls (e.g., known cytotoxic agents). To distinguish aglycone-specific effects, monitor metabolites via LC-MS and validate results using enzymatic hydrolysis to confirm the absence of glycosylated derivatives .
- Data Contradiction Analysis: If aglycone shows unexpected cytotoxicity, verify purity via TLC or NMR to rule out contamination from residual Adriamycin .
Advanced Research Questions
Q. What experimental strategies address the instability of this compound in physiological pH conditions during in vitro studies?
- Stabilize the compound using antioxidants (e.g., ascorbic acid) or buffer systems optimized for low pH (e.g., citrate buffer, pH 3–4). Conduct stability studies under varying temperatures and light exposure to identify degradation pathways. Use real-time monitoring with UV-Vis spectroscopy to track structural changes .
- Methodological Pitfall: Avoid prolonged storage of aglycone solutions at room temperature; freeze aliquots at -20°C in amber vials to prevent photodegradation .
Q. How can researchers resolve contradictions in reported mechanisms of this compound-induced cardiotoxicity across preclinical models?
- Perform comparative studies using isogenic cell lines or animal models with genetic modifications (e.g., knockout of redox-sensitive genes). Employ multi-omics approaches (transcriptomics, metabolomics) to identify conserved pathways. Validate findings using human induced pluripotent stem cell (iPSC)-derived cardiomyocytes to bridge species-specific differences .
- Data Interpretation: Use meta-analysis frameworks to assess confounding variables (e.g., dosing regimens, model systems) and apply Hill’s criteria for causality to evaluate evidence strength .
Q. What computational and experimental approaches are optimal for studying the structure-activity relationship (SAR) of this compound derivatives?
- Combine molecular docking (e.g., with topoisomerase IIβ or mitochondrial targets) with synthetic modifications at the aglycone’s C-7 and C-10 positions. Validate predictions using in vitro assays measuring DNA intercalation, reactive oxygen species (ROS) generation, and mitochondrial membrane depolarization. Cross-reference results with crystallographic data of target complexes .
- Contradiction Management: If SAR results conflict with prior studies, re-evaluate assay conditions (e.g., ionic strength, cofactor availability) that may alter binding kinetics .
Methodological Best Practices
- Literature Review : Prioritize primary sources for compound characterization (e.g., NMR, HPLC traces) and avoid over-reliance on review articles. Use citation management tools to track seminal and recent studies .
- Ethical Reporting : Disclose all experimental variables (e.g., solvent purity, storage conditions) to ensure reproducibility. Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine research questions .
- Data Presentation : Avoid redundant figures; use tables for quantitative comparisons (e.g., IC50 values across cell lines). Submit raw datasets as supplementary material to enable secondary analyses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
